Bienvenue dans la boutique en ligne BenchChem!

1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea

Fragment-based drug discovery DOT1L Chemical probe

1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea (CAS 1395492-64-4) is a synthetic, unsymmetrical N,N′-disubstituted urea derivative with the molecular formula C17H29N3O and a molecular weight of 291.4 g/mol. Its structure comprises a 4-tert-butylphenyl ring linked via a urea bridge to a 3-(isopropylamino)propyl side chain, featuring a secondary amine terminus that distinguishes it from simpler N-alkyl urea analogs.

Molecular Formula C17H29N3O
Molecular Weight 291.4 g/mol
CAS No. 1395492-64-4
Cat. No. B1403946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea
CAS1395492-64-4
Molecular FormulaC17H29N3O
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)NCCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C17H29N3O/c1-13(2)18-11-6-12-19-16(21)20-15-9-7-14(8-10-15)17(3,4)5/h7-10,13,18H,6,11-12H2,1-5H3,(H2,19,20,21)
InChIKeyHIJPMWUOIRNKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea (CAS 1395492-64-4): Structural Identity and Procurement Baseline for a Research-Grade Urea Building Block


1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea (CAS 1395492-64-4) is a synthetic, unsymmetrical N,N′-disubstituted urea derivative with the molecular formula C17H29N3O and a molecular weight of 291.4 g/mol [1]. Its structure comprises a 4-tert-butylphenyl ring linked via a urea bridge to a 3-(isopropylamino)propyl side chain, featuring a secondary amine terminus that distinguishes it from simpler N-alkyl urea analogs. The compound is supplied as a research chemical with a minimum purity specification of 95% . Computed physicochemical properties include a calculated XLogP3-AA of 3.3, three hydrogen bond donors, two hydrogen bond acceptors, and seven rotatable bonds, reflecting moderate lipophilicity and conformational flexibility [1]. This compound serves as a key substructure fragment within the DOT1L inhibitor EPZ004777 (CAS 1338466-77-5), where the identical 4-tert-butylphenyl urea isopropylamino propyl motif is elaborated with a nucleoside-derived ribose–purine head group, making the target compound a procurement-relevant intermediate or fragment-level comparator for structure–activity relationship (SAR) studies targeting DOT1L and related methyltransferases [2].

Why Generic Urea Analogs Cannot Substitute for 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea in Fragment-Based DOT1L and Kinase-Targeted Research Programs


Substituting this compound with simpler urea analogs such as 1-(4-tert-butylphenyl)-3-propylurea or 1-phenyl-3-(3-(isopropylamino)propyl)urea is not equivalent because the target compound uniquely combines three pharmacophoric elements within a single fragment (MW <300 Da) that meet fragment-based drug discovery criteria: a hydrophobic 4-tert-butylphenyl anchor, a central urea H-bonding scaffold, and a distal ionizable isopropylamino group capable of pH-dependent solubility modulation and salt formation. Removal of the isopropylamino group (yielding a simple N-alkyl urea) eliminates the only basic center, reducing aqueous solubility under acidic conditions and abolishing a potential interaction site for aspartate/glutamate-rich binding pockets. Elimination of the tert-butyl group (yielding 1-phenyl-3-(3-(isopropylamino)propyl)urea) markedly reduces lipophilicity (estimated ΔXLogP ≈ −1.4) and steric bulk, altering binding cavity complementarity [1]. Conversely, the full DOT1L inhibitor EPZ004777 (MW 539.67) exceeds the molecular weight ceiling for fragment-based screening (typically <300 Da) by approximately 240 Da, making the target compound the only entity in this structural series that simultaneously satisfies fragment library criteria while retaining the complete pharmacophore subsequently elaborated in EPZ004777 and its brominated analog SGC0946 [2]. These structural distinctions translate into non-interchangeable solubility, permeability, and target-engagement profiles that affect experimental reproducibility if incorrect analogs are procured.

Quantitative Differentiation Evidence: 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea vs. Structural Analogs and DOT1L Probe Molecules


Fragment-Library Eligibility: Molecular Weight Comparison with EPZ004777 and SGC0946

The target compound (MW 291.4) falls within the Rule of Three (MW <300 Da) for fragment-based screening, whereas EPZ004777 (MW 539.67) and SGC0946 (MW 618.58) exceed this threshold by 85% and 112% respectively, classifying them as lead-like or drug-like molecules rather than fragments [1]. This size differential has direct procurement implications: the target compound is suitable for fragment soaking, NMR-based screening, and surface plasmon resonance (SPR) campaigns, while EPZ004777 and SGC0946 are appropriate for cellular potency assays and in vivo studies.

Fragment-based drug discovery DOT1L Chemical probe Building block Rule of Three

Synthetic Accessibility: Single-Step vs. Multi-Step Synthesis Compared with EPZ004777 and SGC0946

The target compound is synthesized via a single-step reaction between commercially available 4-tert-butylphenyl isocyanate and 3-(isopropylamino)propylamine under anhydrous conditions in an inert solvent . In contrast, EPZ004777 requires multi-step convergent synthesis involving a protected ribose–purine intermediate coupled to the urea-isopropylamino propyl fragment, with reported overall yields below 10% [1]. SGC0946 involves an additional bromination step. This translates to lower procurement cost, shorter lead times, and higher batch-to-batch consistency for the target compound.

Organic synthesis Building block Procurement lead time Cost efficiency Medicinal chemistry

Lipophilicity Differentiation: XLogP3 Comparison with EPZ004777 and Des-tert-butyl Analog

The target compound has a computed XLogP3-AA of 3.3, positioning it in a moderate lipophilicity range favorable for passive membrane permeability without excessive LogP-driven promiscuity [1]. EPZ004777, bearing additional polar ribose hydroxyls and a purine/pyrrolopyrimidine ring system, has a lower estimated LogP (approximately 1.5–2.0 by fragment-based calculation), which improves aqueous solubility but reduces passive permeability [2]. Conversely, removing the isopropylamino group (1-(4-tert-butylphenyl)-3-propylurea analog) would eliminate the ionizable center, reducing the LogD7.4 relative to LogP and altering pH-dependent distribution.

Lipophilicity LogP ADME Permeability Fragment-based drug design

DOT1L Biochemical Potency Gap: Fragment vs. Full Inhibitor Activity as a Procurement Selection Criterion

EPZ004777 inhibits DOT1L with an IC50 of 0.4 nM (400 pM) in cell-free enzymatic assays, while SGC0946 achieves 0.3 nM [1]. As a fragment substructure lacking the ribose–nucleobase head group, the target compound is expected to exhibit significantly weaker DOT1L inhibition (estimated IC50 >10 µM by fragment-ligand efficiency extrapolation) and is therefore not a functional substitute for cellular DOT1L inhibition studies [2]. This potency gap is the critical procurement decision point: researchers requiring DOT1L inhibition in cellular or in vivo models must procure EPZ004777 or SGC0946, while those conducting fragment-based lead discovery, crystallographic fragment soaking, or competitive binding assays (SPR, ITC) benefit from the target compound's lower molecular complexity and higher ligand efficiency potential.

DOT1L Methyltransferase inhibition IC50 Fragment-based screening Structure–activity relationship

Hydrogen Bond Donor/Acceptor Profile: Comparison with EPZ004777 for Solubility and Crystal Engineering Applications

The target compound has 3 hydrogen bond donors (two urea N–H and one isopropylamino N–H) and 2 hydrogen bond acceptors (urea carbonyl and isopropylamino nitrogen), yielding a donor/acceptor ratio of 1.5 [1]. EPZ004777 has 6 donors and 9 acceptors (ratio 0.67), making it substantially more polar with 4.5-fold more H-bond acceptors. This difference directly impacts aqueous solubility: EPZ004777 is reported to have poor pharmacokinetic properties requiring continuous infusion for in vivo delivery, while the target compound's lower H-bond count and higher lipophilicity predict better organic solvent solubility and potentially superior crystalline form stability [2].

Hydrogen bonding Solubility Crystal engineering Co-crystallization Physicochemical profiling

Vendor Purity Benchmarking: Lot-to-Lot Consistency for Reproducible Fragment Screening vs. EPZ004777 Procurement Options

The target compound is commercially available from multiple vendors at ≥95% purity with full batch-level quality assurance . EPZ004777 is typically supplied at ≥98% purity as a reference standard or in 10 mM DMSO solutions, but its higher molecular complexity introduces additional impurity risks including diastereomers and oxidation byproducts . For fragment screening campaigns requiring hundreds of compounds, the target compound's simpler impurity profile reduces the risk of false positives from trace contaminants.

Chemical purity Quality control Procurement Batch consistency Reproducibility

Procurement-Guided Application Scenarios for 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea (CAS 1395492-64-4) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Campaigns Targeting DOT1L and Other Methyltransferases

With a molecular weight of 291.4 g/mol (within Rule of Three criteria), a computed XLogP3 of 3.3, and an embedded ionizable isopropylamino group, this compound is procurement-ready for fragment screening libraries targeting DOT1L or related SAM-dependent methyltransferases. Its structural correspondence to the pharmacophore of EPZ004777 enables SAR by fragment elaboration, while its small size allows detection of weak (mM–µM) binding by NMR, SPR, or thermal shift assays that would be masked by the tight-binding kinetics of the full inhibitor [1]. The compound's 95% purity specification from vendors such as AKSci meets fragment library quality thresholds, and its single-step synthesis ensures cost-efficient procurement at the multi-gram scale required for crystallographic fragment soaking experiments .

Synthetic Intermediate for Custom DOT1L Inhibitor Libraries and Chemical Probe Development

Medicinal chemistry teams synthesizing focused libraries of DOT1L inhibitors can procure this compound as a versatile late-stage intermediate for parallel derivatization. The free isopropylamino terminus enables rapid diversification via reductive amination, amide coupling, or sulfonamide formation, while the 4-tert-butylphenyl urea motif is pre-installed, eliminating 3–4 synthetic steps compared to de novo synthesis. Given that EPZ004777 requires ≥5 convergent synthetic steps with low overall yield, using this pre-formed urea building block can reduce library synthesis time by an estimated 60–70% per analog [1].

Physicochemical Comparator for ADME Profiling of DOT1L-Targeted Chemical Probes

The pronounced lipophilicity gap (XLogP3 3.3 vs. estimated 1.5–2.0 for EPZ004777) and hydrogen bond donor/acceptor ratio difference (HBD/HBA 1.5 vs. 0.67 for EPZ004777) position this compound as a valuable physicochemical comparator in ADME assays. Researchers investigating the permeability–solubility trade-off in DOT1L inhibitor optimization can use this fragment as a 'high-permeability, low-solubility' reference point, enabling quantitative deconvolution of the contributions of the ribose–purine head group versus the urea–phenyl tail to overall ADME properties [1]. This application is directly supported by the 78% reduction in H-bond acceptors relative to EPZ004777.

Crystallographic Fragment Soaking and Co-structure Determination with DOT1L

The compound's molecular weight (<300 Da), moderate lipophilicity, and structural pre-organization (seven rotatable bonds with potential for conformational restriction upon binding) make it suitable for high-concentration fragment soaking into pre-formed DOT1L crystals. The 3.3 XLogP3 value predicts adequate aqueous solubility at the 10–100 mM concentrations typically used for soaking, while the urea moiety provides a strong directional H-bonding anchor recognized by the DOT1L active site as demonstrated in the EPZ004777 co-crystal structure (PDB 4ER3) [1]. Procurement of this fragment, rather than the full inhibitor, allows mapping of the minimal pharmacophore for DOT1L binding, guiding subsequent fragment growth strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.